Home > Products > Screening Compounds P104445 > N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide - 1021062-53-2

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Catalog Number: EVT-3096975
CAS Number: 1021062-53-2
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Compound Description: Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate is a molecule featuring an oxopyridazinyl ring N-bound to an ethylacetate group. [] Substituents at adjacent carbon atoms on the ring include benzyl and methyl groups. [] The crystal packing of this compound reveals supramolecular tape formation along the a-axis direction, facilitated by methylene-C—H⋯O(ring carbonyl) and N(pyridazinyl) interactions. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized through a microwave-assisted reaction between 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol. [] The pyrazolo[3,4-b]pyridine core in this molecule exhibits planarity except for two adjacent carbon atoms bearing the benzamido and oxo substituents. [] Intermolecular hydrogen bonding involving the dihydropyridinone ring NH group leads to infinite chains along the b axis in the crystal structure. []

6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

Compound Description: This compound is characterized by an ethane fragment linked to both an almost planar imidazo[4,5-b]pyridone ring system and an envelope-shaped oxazolidine unit. [] The imidazo[4,5-b]pyridone ring system and the oxazolidine unit are attached to distinct carbon atoms on the ethane linker. [] The crystal structure shows centrosymmetric dimers formed via N—H⋯O hydrogen bonds between molecule pairs. []

3-(3‐tert‐butyl‐2‐oxo‐2,3‐dihydro‐1H‐imidazo[4,5‐b]pyridin‐6‐yl)‐4‐methyl‐N‐(1‐methyl‐1H‐pyrazol‐3‐yl)benzamide (25)

Compound Description: Compound 25 was designed as a hybrid molecule, merging an imidazo[4,5-b]pyridin-2-one core with a p-methylbenzamide fragment to enhance p38 mitogen-activated protein kinase (MAP) inhibition. [] This compound exhibited potent p38 inhibition, effectively suppressed tumor necrosis factor-α production in human whole blood cells, and showed significant efficacy in a rat model of collagen-induced arthritis. []

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

Compound Description: A series of N-ethyl-4-(pyridin-4-yl)benzamide derivatives were investigated for their potential as Rho-associated kinase-1 (ROCK1) inhibitors. [] These compounds were subject to molecular modeling techniques such as docking, molecular dynamics (MD), and 3-Dimensional structure-activity relationship (3D-QSAR) studies. [] Docking and MD simulations revealed key interactions and binding affinities between these derivatives and ROCK1. [] CoMFA and CoMSIA models, derived from 3D-QSAR analyses, demonstrated reasonable external predictive activity and highlighted favorable and unfavorable chemical group modifications. [] Based on these findings, several new compounds were designed, with seven showing promising predicted activity as ROCK1 inhibitors. []

(+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5, 6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336)

Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor with an IC50 of 1.9 nM. [] This compound has good serum levels and half-lives when administered orally to rodents and primates. [] It is currently in clinical trials for antitumor activity. []

N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide (Compound 1)

Compound Description: Compound 1 is a glucocorticoid receptor (GR) binder identified from AstraZeneca’s chemical library. [] Its pharmacological properties make it suitable as a tracer for GR in in vitro studies. [] When administered to rats at 30 nmol/kg, Compound 1 effectively traced GR in the lung and spleen in vivo. []

3-((2‐oxo‐2‐(thiophen‐2‐yl)ethyl)thio)‐6‐(pyridin‐3‐ylmethyl)‐1,2,4‐triazin‐5(4H)‐one (Compound 4)

Compound Description: Compound 4 is a non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitor identified through virtual screening and in vitro enzyme assays. [] It exhibits an IC50 value of 13.1±1.7 μM against full-length Plk1. [] This compound represents a potential lead for the development of novel Plk1 inhibitors targeting non-ATP binding sites. []

Aminofurazan-Based ROCK Inhibitors: GSK269962A and SB-772077-B

Compound Description: GSK269962A (N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide) and SB-7720770-B (4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine) represent a novel class of Rho kinase (ROCK) inhibitors based on the aminofurazan scaffold. [] These compounds exhibit potent ROCK inhibitory activity (IC50 values of 1.6 nM and 5.6 nM for GSK269962A and SB-772077-B against ROCK1, respectively), block inflammatory cytokine generation, and induce vasorelaxation. [] Oral administration of these inhibitors resulted in significant blood pressure reduction in hypertensive rat models. []

Overview

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound notable for its unique structural features, which include a pyridazine core and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphodiesterase enzymes, which are crucial in various physiological processes by regulating cyclic adenosine monophosphate levels.

Source and Classification

This compound can be classified under the category of pyridazine derivatives, which are known for their diverse biological activities. The specific compound is also associated with various therapeutic applications, including anti-inflammatory effects and potential roles in treating diseases linked to phosphodiesterase activity. Its molecular structure can be represented as C17_{17}H18_{18}N4_4O2_2, indicating the presence of nitrogen, oxygen, and carbon atoms that contribute to its reactivity and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves several key steps:

  1. Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
  2. Attachment of the Pyridine Ring: A coupling reaction, such as a Suzuki or Heck reaction, is often employed to connect the pyridine ring to the pyridazinone core.
  3. Introduction of the Benzamide Group: This step may involve acylation reactions where benzoyl chloride reacts with an amine group derived from the previous steps.

These synthetic routes require careful control over reaction conditions such as temperature, pressure, and catalyst selection to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide includes:

  • Pyridazine Core: A six-membered ring containing two nitrogen atoms.
  • Pyridine Substituent: A five-membered aromatic ring with one nitrogen atom.
  • Benzamide Moiety: An aromatic ring attached to a carbonyl group (C=O) linked to an amine (NH).

The compound's molecular formula is C17_{17}H18_{18}N4_4O2_2, with a molar mass of approximately 314.35 g/mol. The structural representation showcases multiple functional groups that contribute to its chemical reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo several types of chemical reactions:

  1. Oxidation Reactions: Particularly at the pyridazinone core, which may yield hydroxylated derivatives.
  2. Reduction Reactions: Targeting either the pyridine ring or the benzamide group.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur on the aromatic rings.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions.

Mechanism of Action

Process and Data

The mechanism of action for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide primarily involves its interaction with phosphodiesterase enzymes. By inhibiting these enzymes, the compound prevents the hydrolysis of cyclic adenosine monophosphate, leading to increased intracellular levels of this second messenger. This elevation can modulate various signaling pathways associated with inflammation and immune responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide include:

  • Molecular Weight: Approximately 314.35 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Solubility: Solubility data is not widely reported but may vary based on formulation.

Chemical properties suggest potential reactivity due to functional groups present in its structure, allowing for various modifications that could enhance biological activity or solubility.

Applications

Scientific Uses

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide has several potential applications in scientific research:

  1. Pharmaceutical Development: Its role as a phosphodiesterase inhibitor makes it valuable in developing treatments for inflammatory diseases.
  2. Biochemical Studies: Interaction studies focusing on binding affinities with specific enzymes are crucial for understanding its therapeutic potential.
  3. Drug Discovery: The compound serves as a lead structure for synthesizing analogs with improved efficacy or safety profiles.

Properties

CAS Number

1021062-53-2

Product Name

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

InChI

InChI=1S/C18H16N4O2/c23-17-9-8-16(15-7-4-10-19-13-15)21-22(17)12-11-20-18(24)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,20,24)

InChI Key

DBIRMPVBFATRRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.